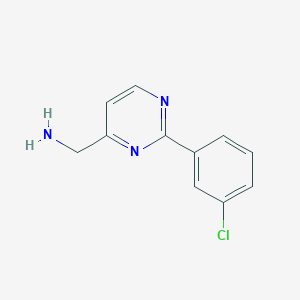![molecular formula C7H11NO3 B13328411 Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B13328411.png)
Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate is a fascinating compound with a unique structure. Let’s break it down:
Chemical Formula: CHNO (hydrochloride salt)
IUPAC Name: This compound hydrochloride
This compound features a bicyclic framework, incorporating both an oxygen atom (2-oxa) and a nitrogen atom (5-azabicyclo) within a seven-membered ring. The carboxylate group adds further versatility.
Preparation Methods
Synthetic Routes:: The synthesis of Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate involves several steps. One versatile approach starts with 4R-hydroxy-l-proline as a chiral starting material. By attaching an acetic acid moiety to the C-3 carbon of the core structure, we reveal the embedded framework of γ-amino butyric acid (GABA) .
Chemical Reactions Analysis
Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions.
Reduction: Reduction processes are feasible.
Substitution: Substitution reactions occur.
Common Reagents: Reagents like oxidizing agents (e.g., KMnO), reducing agents (e.g., NaBH), and nucleophiles (e.g., NaN) are employed.
Major Products: These reactions yield diverse products, including derivatives of the core structure.
Scientific Research Applications
Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate finds applications across scientific domains:
Chemistry: As a scaffold for designing novel compounds.
Biology: Studying its interactions with biological targets.
Medicine: Investigating potential therapeutic effects.
Industry: Exploring its use in materials science and drug development.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate is unique due to its bridged morpholine structure, similar compounds include other bicyclic systems with functional groups. Further exploration can reveal additional analogs.
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate |
InChI |
InChI=1S/C7H11NO3/c1-10-6(9)7-2-5(3-8-7)11-4-7/h5,8H,2-4H2,1H3 |
InChI Key |
RTMKITWWTCEMNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC(CN1)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


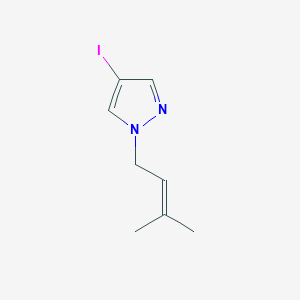
![1-[(3-Chlorophenyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13328342.png)

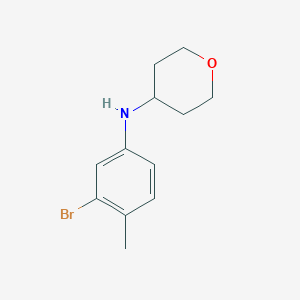
![1'-Tosylspiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B13328357.png)
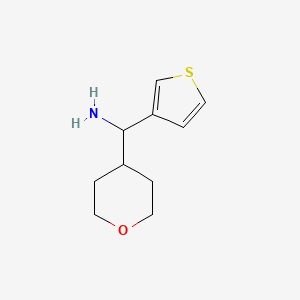
![4,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13328368.png)

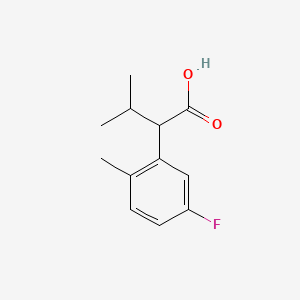
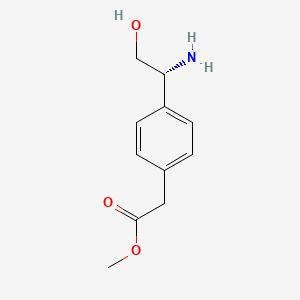
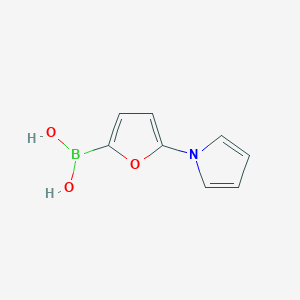
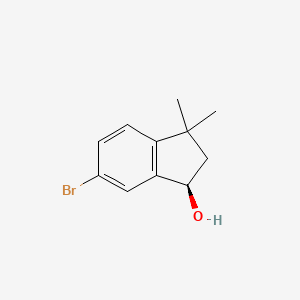
![6,6-Difluoro-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B13328401.png)
